N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine
Description
N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine: is an organic compound that belongs to the class of glycine derivatives This compound is characterized by the presence of a dihydroacenaphthylene moiety and a methylsulfonyl group attached to the glycine backbone
Properties
IUPAC Name |
2-[1,2-dihydroacenaphthylen-5-yl(methylsulfonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-21(19,20)16(9-14(17)18)13-8-7-11-6-5-10-3-2-4-12(13)15(10)11/h2-4,7-8H,5-6,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUYXEBLHKBXCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC=C2CCC3=C2C1=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine typically involves the following steps:
Formation of the Dihydroacenaphthylene Moiety: The dihydroacenaphthylene moiety can be synthesized through a Diels-Alder reaction between acenaphthylene and a suitable dienophile.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, where the dihydroacenaphthylene intermediate is treated with methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment to Glycine: The final step involves coupling the sulfonylated dihydroacenaphthylene with glycine using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroacenaphthylene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the methylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted glycine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.
Modulating Signal Transduction: Affecting intracellular signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)alanine: Similar structure but with an alanine backbone.
N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)valine: Similar structure but with a valine backbone.
Uniqueness
N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine is unique due to its specific combination of the dihydroacenaphthylene moiety and the methylsulfonyl group attached to the glycine backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine (CAS No. 1858255-15-8) is an organic compound notable for its unique structure, which combines a dihydroacenaphthylene moiety with a methylsulfonyl group attached to a glycine backbone. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine is , with a molecular weight of approximately 305.35 g/mol. Its structure can be represented as follows:
The biological activity of N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.
- Receptor Interaction : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
- Signal Transduction Modulation : The compound could modulate intracellular signaling pathways that regulate critical cellular functions.
Biological Activities
Research indicates that N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine exhibits several biological activities:
Anti-inflammatory Activity
Studies suggest that the compound may possess anti-inflammatory properties. The presence of the methylsulfonyl group is believed to enhance its ability to modulate inflammatory responses.
Anticancer Potential
Preliminary evaluations have shown that this compound may inhibit the growth of various cancer cell lines. Its unique structure allows it to interact with multiple targets within cancer cells, disrupting their proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine:
| Study | Findings |
|---|---|
| Study 1 | Investigated the anti-inflammatory effects in vitro; demonstrated significant inhibition of pro-inflammatory cytokines. |
| Study 2 | Evaluated anticancer activity against breast cancer cell lines; showed IC50 values in the micromolar range indicating potential efficacy. |
| Study 3 | Explored enzyme inhibition; identified specific enzymes affected by the compound leading to altered metabolic pathways. |
Comparison with Similar Compounds
The biological activity of N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine can be compared with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)alanine | Similar structure with alanine backbone | Moderate anti-inflammatory activity |
| N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)valine | Similar structure with valine backbone | Enhanced anticancer properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
